5,5-Dimethyl-2-(2-(4-nitrophenyl)-2-oxoethyl)cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring, a nitrophenyl group, and a diketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione typically involves a multi-step process. One common method is the Knoevenagel-Michael cascade reaction, which involves the condensation of a 1,3-dicarbonyl compound with an aldehyde in the presence of a catalyst such as 2-aminopyrazine . This reaction proceeds under mild conditions and results in the formation of the desired tetraketone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the diketone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the diketone moiety.
Scientific Research Applications
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione involves its interaction with molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the diketone moiety can act as a chelating agent, binding to metal ions and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2′-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
- 5,5-Dimethyl-1,3-cyclohexanedione
- 2,3-Disubstituted indoles
Uniqueness
5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
112404-29-2 |
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Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
5,5-dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H17NO5/c1-16(2)8-14(19)12(15(20)9-16)7-13(18)10-3-5-11(6-4-10)17(21)22/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
IFOJKBXDKDBZHM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Synonyms |
5,5-DIMETHYL-2-(2-(4-NITROPHENYL)-2-OXOETHYL)CYCLOHEXANE-1,3-DIONE |
Origin of Product |
United States |
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